Cas no 2138381-15-2 (7-Bromo-2-cyclobutyl-3-hydrazinylquinoline)

7-Bromo-2-cyclobutyl-3-hydrazinylquinoline 化学的及び物理的性質
名前と識別子
-
- 7-bromo-2-cyclobutyl-3-hydrazinylquinoline
- 2138381-15-2
- EN300-801766
- 7-Bromo-2-cyclobutyl-3-hydrazinylquinoline
-
- インチ: 1S/C13H14BrN3/c14-10-5-4-9-6-12(17-15)13(8-2-1-3-8)16-11(9)7-10/h4-8,17H,1-3,15H2
- InChIKey: YLFVXEFQBTWXRT-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)N=C(C(=C2)NN)C1CCC1
計算された属性
- せいみつぶんしりょう: 291.03711g/mol
- どういたいしつりょう: 291.03711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 50.9Ų
7-Bromo-2-cyclobutyl-3-hydrazinylquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-801766-10.0g |
7-bromo-2-cyclobutyl-3-hydrazinylquinoline |
2138381-15-2 | 95.0% | 10.0g |
$3131.0 | 2025-02-21 | |
Enamine | EN300-801766-2.5g |
7-bromo-2-cyclobutyl-3-hydrazinylquinoline |
2138381-15-2 | 95.0% | 2.5g |
$1428.0 | 2025-02-21 | |
Enamine | EN300-801766-0.1g |
7-bromo-2-cyclobutyl-3-hydrazinylquinoline |
2138381-15-2 | 95.0% | 0.1g |
$640.0 | 2025-02-21 | |
Enamine | EN300-801766-5.0g |
7-bromo-2-cyclobutyl-3-hydrazinylquinoline |
2138381-15-2 | 95.0% | 5.0g |
$2110.0 | 2025-02-21 | |
Enamine | EN300-801766-1.0g |
7-bromo-2-cyclobutyl-3-hydrazinylquinoline |
2138381-15-2 | 95.0% | 1.0g |
$728.0 | 2025-02-21 | |
Enamine | EN300-801766-0.05g |
7-bromo-2-cyclobutyl-3-hydrazinylquinoline |
2138381-15-2 | 95.0% | 0.05g |
$612.0 | 2025-02-21 | |
Enamine | EN300-801766-0.5g |
7-bromo-2-cyclobutyl-3-hydrazinylquinoline |
2138381-15-2 | 95.0% | 0.5g |
$699.0 | 2025-02-21 | |
Enamine | EN300-801766-0.25g |
7-bromo-2-cyclobutyl-3-hydrazinylquinoline |
2138381-15-2 | 95.0% | 0.25g |
$670.0 | 2025-02-21 |
7-Bromo-2-cyclobutyl-3-hydrazinylquinoline 関連文献
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
6. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
7-Bromo-2-cyclobutyl-3-hydrazinylquinolineに関する追加情報
Introduction to 7-Bromo-2-cyclobutyl-3-hydrazinylquinoline (CAS No. 2138381-15-2)
7-Bromo-2-cyclobutyl-3-hydrazinylquinoline (CAS No. 2138381-15-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinolines, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of 7-Bromo-2-cyclobutyl-3-hydrazinylquinoline make it a promising candidate for the development of new therapeutic agents.
The chemical structure of 7-Bromo-2-cyclobutyl-3-hydrazinylquinoline consists of a quinoline core with a bromine substituent at the 7-position, a cyclobutyl group at the 2-position, and a hydrazine moiety at the 3-position. These functional groups contribute to its potential biological activity and pharmacological properties. The bromine substituent can enhance the lipophilicity of the molecule, while the cyclobutyl group provides steric hindrance and conformational rigidity. The hydrazine moiety is known for its ability to form hydrogen bonds and participate in various chemical reactions, making it a versatile functional group in drug design.
Recent studies have explored the biological activities of 7-Bromo-2-cyclobutyl-3-hydrazinylquinoline. One notable area of research is its potential as an anticancer agent. In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are crucial processes in cancer therapy.
In addition to its anticancer properties, 7-Bromo-2-cyclobutyl-3-hydrazinylquinoline has also been investigated for its antimicrobial activity. Preliminary studies have demonstrated that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for the development of new antibiotics, which are urgently needed due to the increasing prevalence of antibiotic-resistant strains.
The pharmacokinetic properties of 7-Bromo-2-cyclobutyl-3-hydrazinylquinoline have also been studied to assess its suitability as a therapeutic agent. In vivo studies in animal models have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile. These properties are essential for ensuring that the drug can be effectively delivered to the target site and maintain therapeutic concentrations over an extended period.
To further understand the potential applications of 7-Bromo-2-cyclobutyl-3-hydrazinylquinoline, ongoing research is focusing on optimizing its chemical structure to enhance its potency and selectivity. Computational methods such as molecular docking and molecular dynamics simulations are being employed to predict the binding modes and interactions of this compound with various biological targets. These studies aim to identify key structural features that can be modified to improve its therapeutic efficacy.
In conclusion, 7-Bromo-2-cyclobutyl-3-hydrazinylquinoline (CAS No. 2138381-15-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide valuable insights into its mechanisms of action and optimize its use in clinical settings.
2138381-15-2 (7-Bromo-2-cyclobutyl-3-hydrazinylquinoline) 関連製品
- 2138237-74-6(Ethyl 2-(1-fluoro-4-propylcyclohexyl)-2-hydroxyacetate)
- 1249995-53-6(3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid)
- 511279-68-8(2-({(2,4-dichlorophenyl)carbamoylmethyl}sulfanyl)pyridine-3-carboxylic acid)
- 172349-10-9(5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride)
- 1804943-10-9(4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine)
- 1804460-09-0(Ethyl 2-cyano-4-trifluoromethoxy-3-(trifluoromethylthio)benzoate)
- 2138368-71-3(3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole)
- 1342010-48-3(3-methanesulfinylcyclopentan-1-amine, Mixture of diastereomers)
- 2229634-97-1(tert-butyl 2-2-(methylamino)acetylpyrrolidine-1-carboxylate)
- 1160264-47-0(N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine)




